molecular formula C25H26N2O6 B11154252 7-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-2-oxoethoxy}-4,8-dimethyl-2H-chromen-2-one

7-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-2-oxoethoxy}-4,8-dimethyl-2H-chromen-2-one

Cat. No.: B11154252
M. Wt: 450.5 g/mol
InChI Key: DUYHPFIIHXCLSG-UHFFFAOYSA-N
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Description

7-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-2-oxoethoxy}-4,8-dimethyl-2H-chromen-2-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-2-oxoethoxy}-4,8-dimethyl-2H-chromen-2-one involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the chromen-2-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperazino group: This step involves the reaction of the chromen-2-one core with a piperazine derivative, often under reflux conditions.

    Attachment of the benzodioxol group: This is typically done through a nucleophilic substitution reaction, where the benzodioxol group is introduced to the piperazine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-2-oxoethoxy}-4,8-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Various nucleophiles or electrophiles, often under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 7-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-2-oxoethoxy}-4,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects through:

    Binding to enzymes or receptors: Modulating their activity and influencing cellular processes.

    Scavenging free radicals: Reducing oxidative stress and protecting cells from damage.

    Inhibiting inflammatory pathways: Reducing the production of pro-inflammatory cytokines and mediators.

Comparison with Similar Compounds

Similar Compounds

    3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazino]carbonyl}-6,7-dimethoxy-2H-chromen-2-one: Shares a similar core structure but differs in the substitution pattern.

    4-[(1,3-Benzodioxol-5-ylmethyl)amino]benzoic acid: Contains the benzodioxol group but has a different overall structure.

Uniqueness

7-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-2-oxoethoxy}-4,8-dimethyl-2H-chromen-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound 7-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-2-oxoethoxy}-4,8-dimethyl-2H-chromen-2-one is a synthetic derivative featuring a complex structure that combines chromenone and benzodioxole moieties. Its potential biological activities have garnered attention in various pharmacological studies, particularly for its anticancer, antioxidant, and anti-inflammatory properties.

  • Molecular Formula: C26H30N4O5
  • Molecular Weight: 510.61 g/mol
  • LogP: 2.4904
  • Hydrogen Bond Acceptors: 10
  • Hydrogen Bond Donors: 1

Anticancer Activity

Recent studies have indicated that derivatives of benzodioxole, including the target compound, exhibit significant anticancer properties. For instance, research has demonstrated that compounds with similar structures can induce cell cycle arrest in cancer cell lines such as Hep3B, leading to a reduction in α-fetoprotein (α-FP) secretion, a marker often associated with liver cancer progression. Specifically, compound 2a from a related study showed a reduction in α-FP levels from 2519.17 ng/ml in untreated cells to 1625.8 ng/ml after treatment .

Table 1: Anticancer Activity Comparison

Compoundα-FP Levels (ng/ml)Cell Cycle Arrest (G2-M Phase %)
Untreated2519.17-
Compound 2a1625.88.07
Doxorubicin-7.4

Antioxidant Activity

The antioxidant potential of the compound has been assessed using in vitro assays like the DPPH radical scavenging method. Compounds derived from benzodioxole have shown varying degrees of antioxidant activity, with some exhibiting IC50 values comparable to known antioxidants like Trolox . The ability to scavenge free radicals suggests a protective role against oxidative stress-related diseases.

Table 2: Antioxidant Activity of Related Compounds

CompoundIC50 (µM)
Trolox7.72
Compound 2a39.85
Compound 2b79.95

Anti-inflammatory and Analgesic Effects

In addition to its anticancer and antioxidant activities, the compound has been explored for its anti-inflammatory effects. Benzodioxole derivatives are known to exhibit anti-inflammatory properties through various mechanisms, including inhibition of pro-inflammatory cytokines and modulation of signaling pathways involved in inflammation .

Case Studies

A study focused on the synthesis and biological evaluation of benzodioxole derivatives highlighted the promising antitumor activity of similar compounds against various cancer cell lines. For example, compounds with structural similarities to our target were shown to significantly inhibit cell proliferation and induce apoptosis in cancer cells .

Properties

Molecular Formula

C25H26N2O6

Molecular Weight

450.5 g/mol

IUPAC Name

7-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethoxy]-4,8-dimethylchromen-2-one

InChI

InChI=1S/C25H26N2O6/c1-16-11-24(29)33-25-17(2)20(6-4-19(16)25)30-14-23(28)27-9-7-26(8-10-27)13-18-3-5-21-22(12-18)32-15-31-21/h3-6,11-12H,7-10,13-15H2,1-2H3

InChI Key

DUYHPFIIHXCLSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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